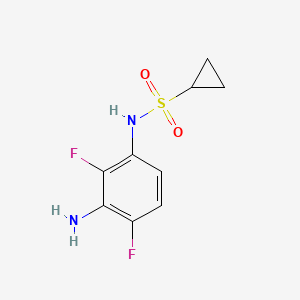
N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide
Description
N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a cyclopropanesulfonamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H10F2N2O2S |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C9H10F2N2O2S/c10-6-3-4-7(8(11)9(6)12)13-16(14,15)5-1-2-5/h3-5,13H,1-2,12H2 |
InChI Key |
IVMRCGSFEJZROM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=C(C(=C(C=C2)F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide typically involves multiple steps. One common method starts with the reaction of 3-amino-2,4-difluoroaniline with cyclopropanesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The raw materials are sourced in bulk, and the reaction parameters are carefully controlled to maximize the output while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The amino group and fluorine atoms play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
- N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide
- N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide
Uniqueness: N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This makes it more rigid and less flexible compared to similar compounds, potentially leading to different biological activities and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


